molecular formula C24H24N4O3 B14139298 3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1209994-23-9

3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B14139298
CAS No.: 1209994-23-9
M. Wt: 416.5 g/mol
InChI Key: DNSFMKKDOMHWCM-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzo[d][1,4]dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a pyrrolidine moiety.

    Construction of the Benzo[d][1,4]dioxine Moiety: This involves the cyclization of catechol derivatives with appropriate dihalides or diesters.

    Final Coupling: The final step involves coupling the pyridazine and benzo[d][1,4]dioxine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under conditions like reflux or room temperature.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridazine rings are known to interact with various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.

    Pyridazine Derivatives: Compounds like pyridazin-3(2H)-ones and pyridazin-3-yl derivatives.

    Benzo[d][1,4]dioxine Derivatives: Compounds like benzo[d][1,4]dioxine-2-carboxylic acids and their esters.

Uniqueness

What sets 3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide apart is its unique combination of these three moieties, which can lead to distinct biological activities and pharmacological properties. The presence of the pyrrolidine ring can enhance the compound’s ability to interact with biological targets, while the pyridazine and benzo[d][1,4]dioxine moieties contribute to its overall stability and reactivity.

Properties

CAS No.

1209994-23-9

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C24H24N4O3/c1-16-23(31-21-7-3-2-6-20(21)30-16)24(29)25-18-10-8-17(9-11-18)19-12-13-22(27-26-19)28-14-4-5-15-28/h2-3,6-13,16,23H,4-5,14-15H2,1H3,(H,25,29)

InChI Key

DNSFMKKDOMHWCM-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5

Origin of Product

United States

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